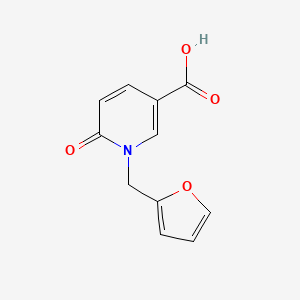
1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid is a heterocyclic compound that features both furan and pyridine rings in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid typically involves the reaction of furan derivatives with pyridine carboxylic acids. One common method includes the radical bromination of the methyl group of a furan derivative, followed by a series of reactions including phosphonation and condensation with pyridine carboxylic acids .
Industrial Production Methods: Industrial production methods for this compound often involve the use of biomass-derived furans. These methods are advantageous due to their lower cost and reduced environmental impact. The use of biocatalytic and fermentative processes has been explored to produce furan derivatives on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions include furanic acids, dihydrofuran derivatives, and various substituted furans .
Aplicaciones Científicas De Investigación
1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of pharmaceuticals, resins, agrochemicals, and lacquers.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
2-Furoic acid: A simpler furan derivative used as a feedstock in organic synthesis.
5-Hydroxy-methylfurfural: A biomass-derived furan compound with applications in the production of biofuels and polymer precursors.
2,5-Furandicarboxylic acid: Another furan derivative used in the synthesis of biodegradable plastics.
Uniqueness: 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid stands out due to its dual furan-pyridine structure, which imparts unique chemical properties and a broader range of applications compared to simpler furan derivatives .
Propiedades
Fórmula molecular |
C11H9NO4 |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
1-(furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-10-4-3-8(11(14)15)6-12(10)7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15) |
Clave InChI |
TVUHKJVYMSKICH-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CN2C=C(C=CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


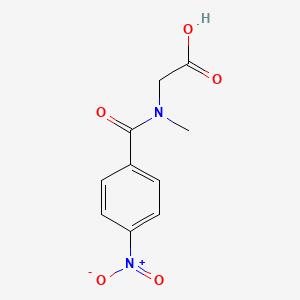
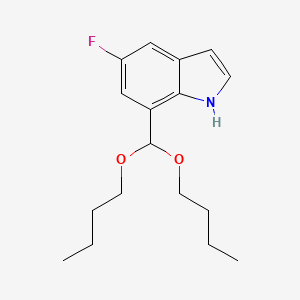

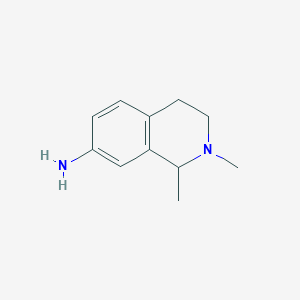
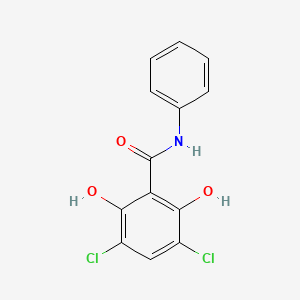
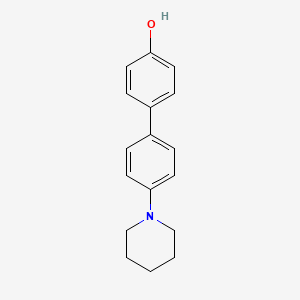
![4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile](/img/structure/B13881315.png)
![N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B13881322.png)
![Ethyl 2-ethoxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13881327.png)
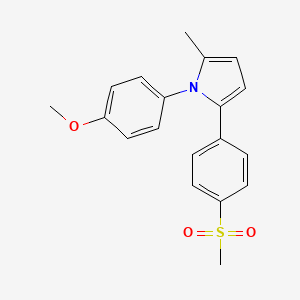
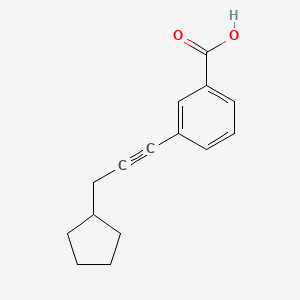
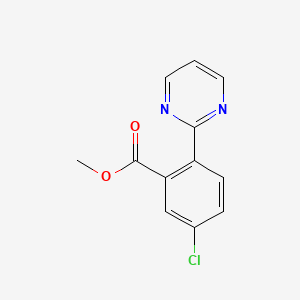

![[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methanamine](/img/structure/B13881356.png)
